molecular formula C7H8F2N2 B8782344 1-(2,3-Difluorobenzyl)hydrazine

1-(2,3-Difluorobenzyl)hydrazine

Cat. No. B8782344
M. Wt: 158.15 g/mol
InChI Key: YNOWKXTYDMQPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07135474B2

Procedure details

Preparation takes place in analogy to that described in Example 1 A from 2.74 g (54.75 mmol) of hydrazine hydrate and 3.02 g (14.60 mmol) of 2,3-difluorobenzyl bromide. For work up, the residue is purified by flash chromatography (mobile phase: dichloromethane:methanol 30:1–10:1).
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[F:4][C:5]1[C:12]([F:13])=[CH:11][CH:10]=[CH:9][C:6]=1[CH2:7]Br>>[F:4][C:5]1[C:12]([F:13])=[CH:11][CH:10]=[CH:9][C:6]=1[CH2:7][NH:2][NH2:3] |f:0.1|

Inputs

Step One
Name
Quantity
2.74 g
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
3.02 g
Type
reactant
Smiles
FC1=C(CBr)C=CC=C1F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation
CUSTOM
Type
CUSTOM
Details
For work up, the residue is purified by flash chromatography (mobile phase: dichloromethane:methanol 30:1–10:1)

Outcomes

Product
Name
Type
Smiles
FC1=C(CNN)C=CC=C1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.